molecular formula C22H27N7O B2554268 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide CAS No. 1251561-54-2

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide

Cat. No. B2554268
CAS RN: 1251561-54-2
M. Wt: 405.506
InChI Key: CKMQBEYJMMNURS-UHFFFAOYSA-N
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Description

The compound “1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a pyrimidine ring, and a piperidine ring . The pyrazole ring is a five-membered ring with two nitrogen atoms, and it is substituted with two methyl groups . The pyrimidine ring is a six-membered ring with two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Synthesis and Structural Studies

  • Research on pyrazolopyrimidine and piperidine derivatives has led to the development of novel synthetic routes and compounds with potential biological activities. For example, studies have demonstrated the synthesis of new isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, highlighting the versatility of these scaffolds in generating biologically relevant heterocycles (Rahmouni et al., 2014).
  • Another example involves the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB, showcasing the application of these compounds in addressing infectious diseases (Jeankumar et al., 2013).

Biological Activities

  • Pyrazolopyrimidine derivatives have been evaluated for their anticancer and anti-inflammatory properties, with some compounds exhibiting significant activity in vitro. For instance, synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have identified potential anticancer and anti-5-lipoxygenase agents, providing a foundation for further drug development efforts in cancer therapy and inflammation (Rahmouni et al., 2016).
  • Additionally, pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their derivatives have been explored for their antiviral capabilities, with some showing promise against hepatitis B virus, thus contributing to the search for new treatments for viral infections (El‐Sayed et al., 2009).

Antimicrobial and Antitumor Activities

  • Research into antimicrobial and antitumor activities of related compounds has yielded insights into potential therapeutic applications. For example, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, incorporating piperazine linkers, have shown considerable antimycobacterial activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting the potential of these molecules in treating tuberculosis (Lv et al., 2017).

properties

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-yl]-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O/c1-16-15-17(2)29(27-16)20-7-12-25-22(26-20)28-13-8-18(9-14-28)21(30)24-11-6-19-5-3-4-10-23-19/h3-5,7,10,12,15,18H,6,8-9,11,13-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMQBEYJMMNURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)NCCC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide

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